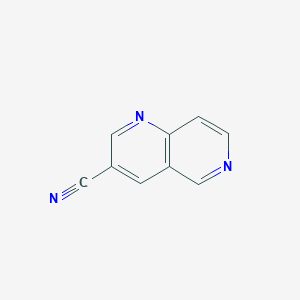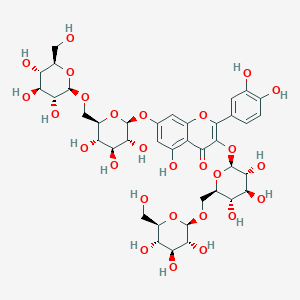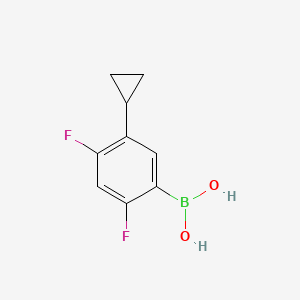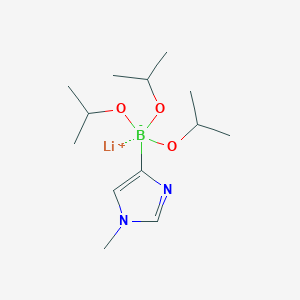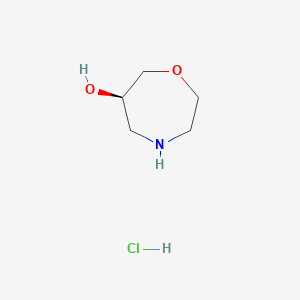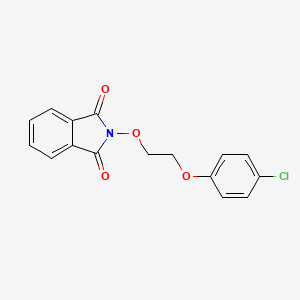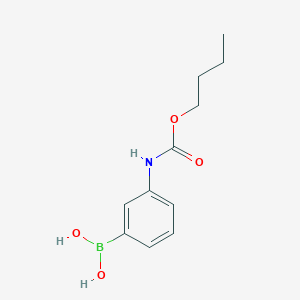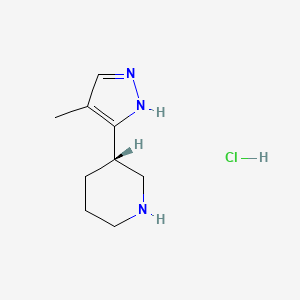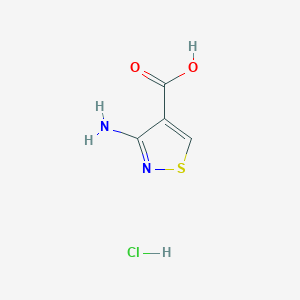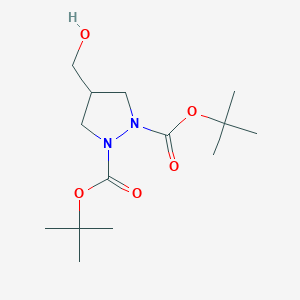
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-thiazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common deprotecting agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Esters or amides.
Scientific Research Applications
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Serves as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylic acid: Similar structure but with a different substitution pattern on the thiazole ring.
2-Boc-Aminothiazole-4-carboxylic acid: Another Boc-protected thiazole derivative used in organic synthesis.
2-N-BOC-Amino-thiazole-5-carboxylic acid: A related compound with the Boc group protecting the amino functionality.
Uniqueness
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H14N2O6S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(18)13(4-7(14)15)9-12-6(5-20-9)8(16)17/h5H,4H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
AMVAMBCRXIPLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



